Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Cancer Pharmacology Medicinal Chemistry Structure-Activity Relationship

Ethyl 3-(4-methylpiperazin-1-yl)benzoate (CAS 215315-89-2) is a synthetic organic compound belonging to the piperazine-benzoate class, characterized by a benzoic acid ethyl ester core substituted at the meta-position with a 4-methylpiperazine moiety. With a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 215315-89-2
Cat. No. B3252274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-methylpiperazin-1-yl)benzoate
CAS215315-89-2
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)N2CCN(CC2)C
InChIInChI=1S/C14H20N2O2/c1-3-18-14(17)12-5-4-6-13(11-12)16-9-7-15(2)8-10-16/h4-6,11H,3,7-10H2,1-2H3
InChIKeyKXSUHKOWPZYWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-methylpiperazin-1-yl)benzoate (CAS 215315-89-2) — Procurement Guide for Piperazine-Based Research Intermediates


Ethyl 3-(4-methylpiperazin-1-yl)benzoate (CAS 215315-89-2) is a synthetic organic compound belonging to the piperazine-benzoate class, characterized by a benzoic acid ethyl ester core substituted at the meta-position with a 4-methylpiperazine moiety . With a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The presence of both a basic piperazine nitrogen and an ester functional group enables diverse chemical transformations, including oxidation, reduction, and electrophilic aromatic substitution . Its structural features position it as an intermediate for generating libraries of piperazine-containing analogs for structure-activity relationship (SAR) exploration.

Why Ethyl 3-(4-methylpiperazin-1-yl)benzoate (CAS 215315-89-2) Cannot Be Indiscriminately Substituted


Substitution of ethyl 3-(4-methylpiperazin-1-yl)benzoate with regioisomeric, ester-modified, or N-substituted analogs is not trivial due to quantifiable differences in physicochemical properties and biological activity that directly impact experimental outcomes. The meta-substitution pattern confers a distinct steric and electronic profile compared to para-substituted regioisomers, influencing molecular recognition and binding geometry . Furthermore, the ethyl ester imparts specific lipophilicity (cLogP) and hydrolysis kinetics that differ from methyl ester or free carboxylic acid variants, thereby altering pharmacokinetic behavior in cell-based assays and in vivo models . While comprehensive head-to-head pharmacological comparisons are limited in the peer-reviewed literature for this specific compound, available data from cytotoxicity assays and predicted physicochemical parameters underscore that each structural variation yields measurable differences in potency, solubility, and target engagement . These differences make empirical validation essential rather than assuming functional equivalence.

Quantitative Differentiation Evidence for Ethyl 3-(4-methylpiperazin-1-yl)benzoate (CAS 215315-89-2) Against Key Analogs


Meta-Substitution Confers Distinct Antiproliferative Potency Compared to Para-Substituted Regioisomer

Ethyl 3-(4-methylpiperazin-1-yl)benzoate exhibits differential antiproliferative activity in human cancer cell lines when compared to its para-substituted regioisomer, ethyl 4-(4-methylpiperazin-1-yl)benzoate. In MCF-7 breast adenocarcinoma cells, the meta-substituted compound achieves an IC50 value of approximately 25 µM . In contrast, the para-substituted analog demonstrates significantly weaker activity, with an IC50 value of approximately 150 µM against the same cell line, representing a 6-fold reduction in potency . This stark difference underscores the critical influence of substitution geometry on target engagement and cellular efficacy, directly guiding synthetic route prioritization in analog design.

Cancer Pharmacology Medicinal Chemistry Structure-Activity Relationship

Lipophilicity (cLogP) as a Key Differentiator in Drug-Likeness and Membrane Permeability

The calculated partition coefficient (cLogP) for ethyl 3-(4-methylpiperazin-1-yl)benzoate is estimated to be approximately 2.82, based on ChemDraw Professional 20.0 prediction algorithms . This value falls within the optimal range for oral bioavailability (typically cLogP 1-3) and blood-brain barrier penetration (typically cLogP 2-4) as defined by Lipinski's Rule of Five [1]. In comparison, the carboxylic acid derivative, 3-(4-methylpiperazin-1-yl)benzoic acid, exhibits a significantly lower cLogP of approximately 1.65 due to the polar carboxylate moiety, which would limit passive membrane diffusion . Conversely, the methyl ester analog, methyl 3-(4-methylpiperazin-1-yl)benzoate, has a slightly lower cLogP of approximately 2.45, marginally reducing its lipophilicity compared to the ethyl ester .

Pharmacokinetics ADME Prediction Drug Design

Predicted pKa Distinguishes Protonation State at Physiological pH from Piperazine Core Modifications

The predicted acid dissociation constant (pKa) for the piperazine nitrogen in ethyl 3-(4-methylpiperazin-1-yl)benzoate is 7.67 ± 0.42 . This value indicates that at physiological pH (7.4), the compound exists as a mixture of neutral and positively charged (protonated) species, with the protonated form predominating in slightly acidic environments such as the tumor microenvironment or intracellular endosomes [1]. In contrast, the des-methyl analog, ethyl 3-(piperazin-1-yl)benzoate, possesses a secondary amine with a higher predicted pKa of approximately 9.2, rendering it predominantly protonated and positively charged at pH 7.4 . This fundamental difference in ionization state significantly impacts membrane permeability, volume of distribution, and potential off-target interactions (e.g., hERG channel binding, which is often associated with positively charged amines).

Physicochemical Profiling Drug Absorption Formulation Development

Optimal Research and Industrial Application Scenarios for Ethyl 3-(4-methylpiperazin-1-yl)benzoate (CAS 215315-89-2)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Piperazine-Containing Kinase Inhibitor Scaffolds

In medicinal chemistry programs targeting kinases or GPCRs, ethyl 3-(4-methylpiperazin-1-yl)benzoate serves as a privileged intermediate for generating focused libraries of meta-substituted piperazine analogs. The 6-fold higher antiproliferative potency of the meta-substituted compound compared to its para-substituted regioisomer in MCF-7 cells provides a compelling rationale for prioritizing meta-substituted scaffolds in anticancer SAR studies. Researchers can leverage this compound to explore the impact of ester hydrolysis (conversion to the free acid), amide formation, or further piperazine functionalization on target binding and cellular activity. The well-characterized synthetic route via 3-bromobenzoic acid and 4-methylpiperazine ensures reliable access to multigram quantities for parallel synthesis efforts.

Pharmacokinetic Optimization: Tuning Lipophilicity and Ionization State in CNS Drug Discovery

The predicted cLogP of 2.82 and pKa of 7.67 for ethyl 3-(4-methylpiperazin-1-yl)benzoate position it as an ideal starting point for CNS drug discovery programs. The compound's physicochemical profile aligns with established guidelines for brain penetration, while its tunable ionization state offers a handle for optimizing target engagement and minimizing off-target effects. Compared to the more lipophilic ethyl 4-(4-methylpiperazin-1-yl)benzoate (cLogP ≈ 2.95) or the more hydrophilic carboxylic acid derivative (cLogP ≈ 1.65), the meta-ethyl ester provides a balanced starting point that can be further modulated through medicinal chemistry. Procurement of this specific isomer ensures that SAR studies accurately capture the contributions of both substitution geometry and ester functionality to overall pharmacokinetic behavior.

Chemical Biology: Probe Development and Target Identification Studies

Ethyl 3-(4-methylpiperazin-1-yl)benzoate can be utilized as a core scaffold for developing chemical probes aimed at identifying novel protein targets or validating target engagement in cellular models. The documented antiproliferative activity against MCF-7 and NCI-H460 cell lines suggests potential interactions with cancer-relevant pathways. By employing this compound as a starting material, researchers can synthesize affinity chromatography matrices, biotinylated probes, or photoaffinity labeling reagents to identify binding partners and elucidate mechanism of action. The availability of established synthetic protocols facilitates the preparation of derivatized analogs suitable for downstream target identification workflows.

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